molecular formula C19H21N3O5S B2733895 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 946274-83-5

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2733895
CAS No.: 946274-83-5
M. Wt: 403.45
InChI Key: TYDDUHLIXVTAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and an isoxazole ring, which contributes to its chemical reactivity.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many thiazole derivatives have been found to have antimicrobial, antifungal, antiviral, and antitumor properties .

Future Directions

The compound could be of interest for further study, given the biological activity of many thiazole derivatives . Potential areas of research could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone. The isoxazole ring is then introduced via a cycloaddition reaction, often using nitrile oxides and alkenes as starting materials .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Advanced techniques such as microwave-assisted synthesis and flow chemistry can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-methylglycine
  • N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-3-carboxamide stands out due to its unique combination of a benzo[d]thiazole core and an isoxazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-11-9-13(21-27-11)18(23)22(10-12-5-4-8-26-12)19-20-16-14(24-2)6-7-15(25-3)17(16)28-19/h6-7,9,12H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDDUHLIXVTAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.